molecular formula C6H9ClO3 B565187 Ethyl 4-Chloroacetoacetate-13C4 CAS No. 1216736-40-1

Ethyl 4-Chloroacetoacetate-13C4

Cat. No. B565187
M. Wt: 168.554
InChI Key: OHLRLMWUFVDREV-PQVJJBODSA-N
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Description

Ethyl 4-chloroacetoacetate is used as a precursor in the preparation of phosphorous ylides . It finds application in regular film coating, pharmaceutical coating, and formulation .


Synthesis Analysis

The synthesis of Ethyl 4-Chloroacetoacetate involves the use of diisopropylamine in dry THF . n-Butyllithium is added, and the reaction mixture is stirred at 0 °C for 15 minutes . Another method involves the introduction of chlorine gas, followed by the addition of methanol .


Molecular Structure Analysis

The molecular formula of Ethyl 4-Chloroacetoacetate-13C4 is C2(13C)4H9ClO3 . Its molecular weight is 168.56 .


Chemical Reactions Analysis

Ethyl 4-chloroacetoacetate is used in the synthesis of phosphorus ylides . It can also be transformed into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water .


Physical And Chemical Properties Analysis

Ethyl 4-chloroacetoacetate is a liquid with a refractive index of 1.452 . It has a boiling point of 115 °C/14 mmHg and a density of 1.218 g/mL at 25 °C .

Scientific Research Applications

Novel Synthesis Pathways

Ethyl 4-Chloroacetoacetate is utilized in novel synthesis pathways for creating highly functionalized compounds. For example, it is employed in the stereoselective synthesis of pyrrolidines through a four-component reaction, demonstrating a versatile approach to generate complex molecules with potential applications in drug discovery and material science (Devi & Perumal, 2006).

Biocatalysis for Compound Synthesis

In biocatalysis, Ethyl 4-Chloroacetoacetate serves as a substrate for the synthesis of valuable chiral intermediates. Research has shown its conversion to Ethyl (R)-4-Chloro-3-hydroxybutanoate using recombinant Escherichia coli cells, highlighting the potential of biotechnological methods in producing enantiopure compounds efficiently and sustainably (Yamamoto et al., 2002).

Enzymatic Reduction and Optimization

The enzymatic reduction of Ethyl 4-Chloroacetoacetate using microorganisms like Mucor ramannianus and Kluyveromyces marxianus has been optimized for higher conversion rates and enantiomeric excess. Such studies contribute to the development of greener and more efficient processes for synthesizing chiral chemicals (Ribeiro et al., 2009).

Microfluidic Chip Reactor for Synthesis Optimization

The use of microfluidic chip reactors for the synthesis of optical isomers demonstrates the role of Ethyl 4-Chloroacetoacetate in cutting-edge chemical synthesis technologies. This approach allows for precise control over reaction conditions, leading to high yields of desired products with significant purity and enantioselectivity (Kluson et al., 2019).

Green Chemistry Applications

In the context of green chemistry, Ethyl 4-Chloroacetoacetate is pivotal in the biocatalytic production of intermediates for drugs like atorvastatin. The development of environmentally friendly processes that utilize this compound underscores its importance in sustainable pharmaceutical manufacturing (Ma et al., 2010).

Safety And Hazards

Ethyl 4-chloroacetoacetate is considered hazardous. It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water is a potential future direction .

properties

IUPAC Name

ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLMWUFVDREV-PQVJJBODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Chloroacetoacetate-13C4

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